

Spectroscopic Profile of Ethyl 2-oxovalerate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-oxovalerate

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This technical guide provides a comprehensive overview of the key spectroscopic data for **Ethyl 2-oxovalerate** (CAS No: 50461-74-0), a valuable reagent in organic synthesis. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, supplemented with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Molecular Structure and Properties

Ethyl 2-oxovalerate, also known as ethyl 2-oxopentanoate, possesses the molecular formula $C_7H_{12}O_3$.^{[1][2][3]} Its structure features a terminal ethyl ester group and a ketone functionality at the second carbon position of a five-carbon chain.

Molecular Weight: 144.17 g/mol ^{[1][3]} Exact Mass: 144.078644241 Da^[1]

Spectroscopic Data

The following sections summarize the essential spectroscopic data for the characterization of **Ethyl 2-oxovalerate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR data for **Ethyl 2-oxovalerate** are presented below.

Table 1: ^1H NMR Spectroscopic Data for **Ethyl 2-oxovalerate** (500 MHz, CDCl_3)[4]

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
4.32	Quartet (q)	2H	7.3	-OCH ₂ CH ₃
2.81	Triplet (t)	2H	7.3	-C(O)CH ₂ CH ₂ -
1.67	Sextet	2H	7.3	-CH ₂ CH ₂ CH ₃
1.37	Triplet (t)	3H	7.3	-OCH ₂ CH ₃
0.97	Triplet (t)	3H	7.3	-CH ₂ CH ₃

Table 2: ^{13}C NMR Spectroscopic Data for **Ethyl 2-oxovalerate** (125.8 MHz, CDCl_3)[4]

Chemical Shift (δ) ppm	Assignment
194.7	C=O (Ketone)
161.4	C=O (Ester)
62.3	-OCH ₂ CH ₃
41.2	-C(O)CH ₂ CH ₂ -
16.6	-CH ₂ CH ₂ CH ₃
14.0	-OCH ₂ CH ₃
13.5	-CH ₂ CH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorptions for **Ethyl 2-oxovalerate** are predicted based on the functional groups present.

Table 3: Predicted Infrared (IR) Absorption Data for **Ethyl 2-oxovalerate**

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
~1740-1720	C=O stretch	Ester
~1715	C=O stretch	Ketone
~1200	C-O stretch	Ester
~2975-2860	C-H stretch	Aliphatic

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for **Ethyl 2-oxovalerate**[\[2\]](#)

Adduct	Predicted m/z
[M+H] ⁺	145.08592
[M+Na] ⁺	167.06786
[M+NH ₄] ⁺	162.11246
[M+K] ⁺	183.04180
[M-H] ⁻	143.07136

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Ethyl 2-oxovalerate** in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Data Acquisition:

- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a 500 MHz NMR spectrometer.
- For ^1H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and the acquisition of 16 scans.
- For ^{13}C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a relaxation delay of 2 seconds, and the acquisition of 1024 scans.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation: Place a drop of neat **Ethyl 2-oxovalerate** liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- Data Acquisition:
 - Place the salt plates in the sample holder of an FTIR spectrometer.
 - Record the spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$.
 - Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

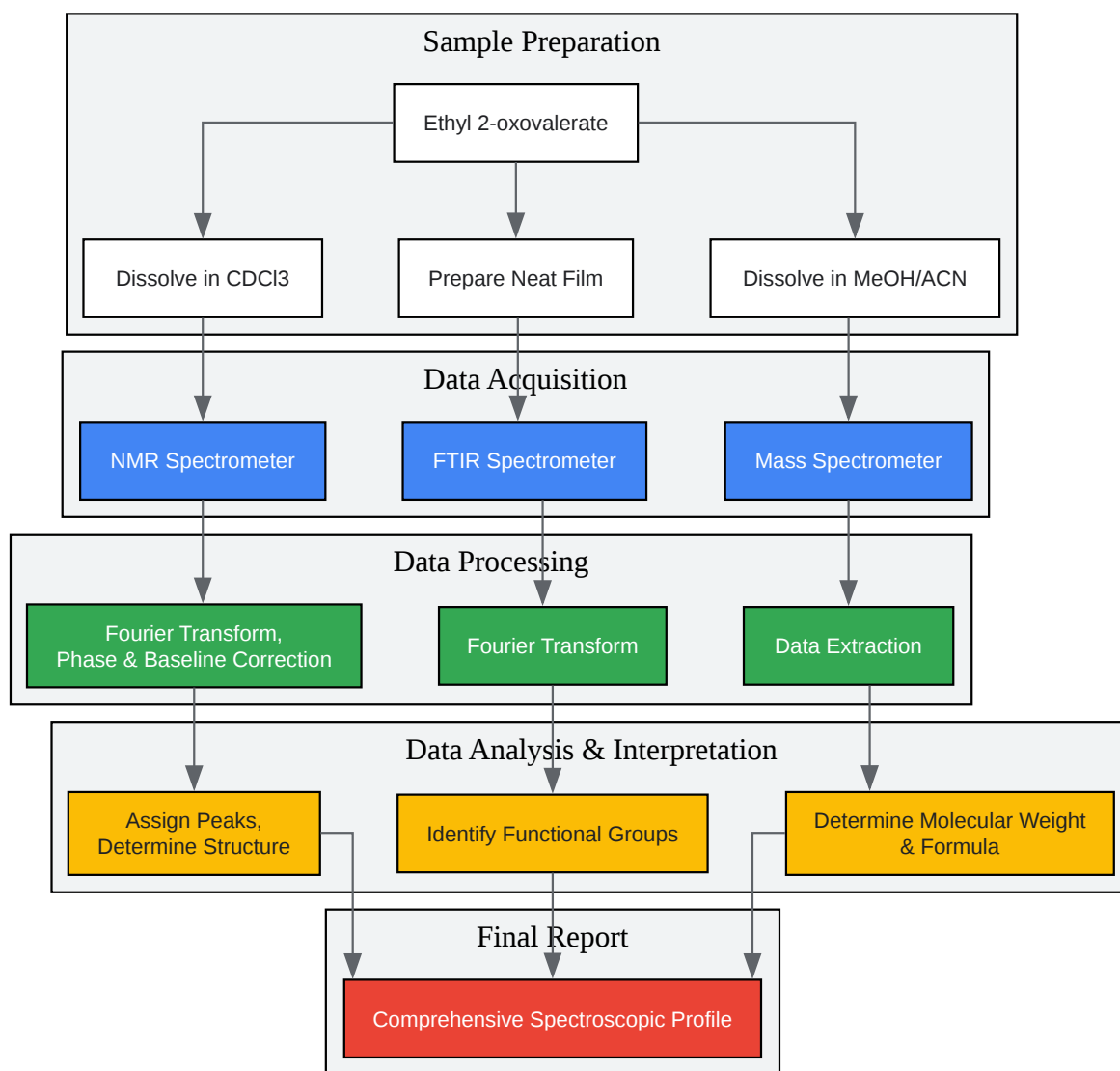
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **Ethyl 2-oxovalerate** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

- Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 2-oxovalerate**.



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Caption: Workflow for Spectroscopic Analysis.

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